7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Solubility Salt Formation Formulation

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2460754-29-2) is a dual-substituted tetrahydroisoquinoline (THIQ) building block bearing a bromine atom at the 7-position and a methyl group at the 5-position on the saturated isoquinoline scaffold, supplied as the hydrochloride salt. The THIQ core is a privileged structure in medicinal chemistry, and the specific 7-bromo-5-methyl substitution pattern confers distinct physicochemical properties and synthetic reactivity that differentiate it from other halogenated or methylated THIQ analogs.

Molecular Formula C10H13BrClN
Molecular Weight 262.58
CAS No. 2460754-29-2
Cat. No. B2480598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS2460754-29-2
Molecular FormulaC10H13BrClN
Molecular Weight262.58
Structural Identifiers
SMILESCC1=CC(=CC2=C1CCNC2)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-6-12-3-2-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
InChIKeyFDOQSRJBCZRWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Defined-Substitution THIQ Intermediate


7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2460754-29-2) is a dual-substituted tetrahydroisoquinoline (THIQ) building block bearing a bromine atom at the 7-position and a methyl group at the 5-position on the saturated isoquinoline scaffold, supplied as the hydrochloride salt. The THIQ core is a privileged structure in medicinal chemistry, and the specific 7-bromo-5-methyl substitution pattern confers distinct physicochemical properties and synthetic reactivity that differentiate it from other halogenated or methylated THIQ analogs . The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics relative to the free base .

Why 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Replaced by Generic THIQ Analogs


Simple in-class substitution is inadvisable because the 7-bromo and 5-methyl substituents cooperatively modulate both the electronic character of the aromatic ring and the conformational preferences of the tetrahydroisoquinoline core, directly impacting reactivity in cross-coupling reactions and biological target interactions. For instance, the 7-bromo substituent provides a synthetic handle for palladium-catalyzed transformations, while the 5-methyl group introduces steric and electronic effects absent in the unsubstituted 7-bromo-THIQ (CAS 17680-55-6) [1]. Conversely, 5-methyl-THIQ lacks the halogen required for downstream diversification. Furthermore, the hydrochloride salt form offers aqueous solubility advantages over the free base (predicted solubility 0.175 mg/mL), which is critical for reactions conducted in polar media . These differences are not interchangeable; using an incorrect analog can lead to failed coupling reactions, altered pharmacokinetic profiles in derived bioactive molecules, or inconsistent physicochemical behavior during scale-up.

Quantitative Differentiation Evidence for 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base Form

The free base form of 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1934800-64-2) exhibits a predicted aqueous solubility of 0.175 mg/mL (0.774 mM), classified as poorly soluble . While direct experimental solubility for the hydrochloride salt is not reported in peer-reviewed literature, the salt formation with HCl is a well-established pharmaceutical strategy to enhance aqueous solubility of basic amines by typically 10- to 1000-fold via increased ionization and lattice energy disruption [1]. This solubility differential is critical: for solution-phase chemical reactions or biological assays requiring aqueous media, the free base may precipitate or fail to dissolve, whereas the hydrochloride salt provides a homogeneous reaction environment. This represents a class-level inference based on the general behavior of amine hydrochlorides.

Solubility Salt Formation Formulation Preclinical Chemistry

Synthetic Handle Differentiation: 7-Bromo Substituent Enables Cross-Coupling Relative to Non-Halogenated THIQ

The 7-position bromine atom provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions. In the patent literature, 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is explicitly employed as an intermediate in the synthesis of HPK1 kinase inhibitors, where the bromine undergoes Suzuki-Miyaura coupling to install aryl or heteroaryl groups [1]. In contrast, the non-brominated analog 5-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1934800-64-2 des-bromo) lacks this reactivity, precluding its use in analogous diversification strategies. Among halogenated THIQ analogs, the bromo substituent offers an optimal balance of reactivity and stability: it is more reactive than the corresponding chloro analog in oxidative addition steps, yet more stable and easier to handle than the iodo analog [2].

Cross-Coupling Suzuki Reaction Bromoarene Medicinal Chemistry Library Synthesis

Biological Activity Differentiation: 7-Bromo-THIQ Scaffold Exhibits Defined PNMT Inhibitory Potency

The 7-bromo-THIQ pharmacophore is a recognized inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme catalyzing the final step in epinephrine biosynthesis. BindingDB data for 7-bromo-1,2,3,4-tetrahydroisoquinoline (the des-methyl analog) show a Ki of 290 nM against bovine adrenal PNMT and a Ki of 1,310 nM against rat α2-adrenoceptor, yielding a selectivity ratio of approximately 4.5-fold [1]. While direct PNMT data for the 5-methyl derivative are not publicly available, SAR studies on 3-alkyl-7-substituted-THIQs indicate that substituents at the 5-position can modulate both potency and selectivity through steric interactions with the enzyme active site [2]. This provides a quantitative baseline for the 7-bromo-THIQ scaffold's biological activity, against which the 5-methyl analog can be contextualized.

PNMT Inhibition Epinephrine Biosynthesis Enzyme Assay SAR

Optimal Procurement and Application Scenarios for 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Medicinal Chemistry Diversification via Palladium-Catalyzed Cross-Coupling

The 7-bromo substituent serves as a primary diversification point for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to generate focused libraries of 7-aryl-, 7-amino-, or 7-alkynyl-5-methyl-THIQ derivatives. This is directly supported by its demonstrated use as an intermediate in HPK1 kinase inhibitor patents [1]. The hydrochloride salt ensures solubility in the aqueous-organic solvent mixtures typical of these reactions.

PNMT Inhibitor Lead Optimization and Selectivity Screening

Based on the established PNMT inhibitory activity of the 7-bromo-THIQ scaffold (Ki = 290 nM for the des-methyl analog) [2], the 5-methyl derivative is a logical candidate for SAR studies aimed at improving PNMT selectivity over α2-adrenoceptors. The compound can be used directly in enzyme inhibition assays without the need for deprotection or solubility-enhancing formulation.

Aqueous-Phase Chemical Biology and Bioconjugation Studies

When experimental protocols require aqueous solubility—such as biochemical assays, bioconjugation reactions, or in situ probe synthesis—the hydrochloride salt form is strongly preferred over the poorly soluble free base (predicted 0.175 mg/mL) . This avoids the need for organic co-solvents that may denature proteins or interfere with biological readouts.

Building Block for Central Nervous System (CNS) Targeted Compound Collections

The THIQ scaffold is a privileged structure in CNS drug discovery, and the combination of 7-bromo and 5-methyl substituents provides both a synthetic handle and lipophilic bulk (consensus LogP 2.61) suitable for blood-brain barrier penetration. The compound is referenced as an intermediate in the synthesis of competitive AMPA receptor antagonists, highlighting its relevance to glutamate receptor-targeted programs [3].

Quote Request

Request a Quote for 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.